molecular formula C12H16N4O B2586521 2-azido-N-(1-methyl-3-phenylpropyl)acetamide CAS No. 1553723-60-6

2-azido-N-(1-methyl-3-phenylpropyl)acetamide

Cat. No.: B2586521
CAS No.: 1553723-60-6
M. Wt: 232.287
InChI Key: JOEXUPHQWDNDRL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-azido-N-(1-methyl-3-phenylpropyl)acetamide involves several steps. The starting material is typically 1-methyl-3-phenylpropylamine, which undergoes acylation with acetic anhydride to form N-(1-methyl-3-phenylpropyl)acetamide. This intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group, resulting in the formation of this compound . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2-azido-N-(1-methyl-3-phenylpropyl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-azido-N-(1-methyl-3-phenylpropyl)acetamide is primarily used in proteomics research. It can be used as a biochemical tool to study protein interactions and modifications. The azido group allows for bioorthogonal labeling, enabling researchers to tag and track proteins in complex biological systems

Mechanism of Action

The mechanism of action of 2-azido-N-(1-methyl-3-phenylpropyl)acetamide involves its ability to undergo bioorthogonal reactions. The azido group is highly reactive and can participate in click chemistry reactions, allowing for the selective labeling of biomolecules. This enables researchers to study the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar compounds to 2-azido-N-(1-methyl-3-phenylpropyl)acetamide include other azido-containing compounds used in bioorthogonal chemistry, such as:

These compounds share the azido functional group, which allows for similar bioorthogonal labeling applications. the specific structure of this compound may confer unique properties in terms of reactivity and selectivity, making it a valuable tool in proteomics research .

Properties

IUPAC Name

2-azido-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-10(15-12(17)9-14-16-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEXUPHQWDNDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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